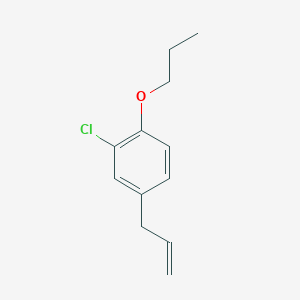

4-Allyl-2-chloro-1-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDRNVGOMQLYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Allyl-2-chloro-1-propoxybenzene CAS number and molecular structure"

An In-depth Technical Guide to 4-Allyl-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound. Its structure, featuring an allyl group, a chloro substituent, and a propoxy group on a benzene ring, suggests potential applications in medicinal chemistry and materials science. The allyl group is a common feature in natural products and can be a site for further chemical modification. The chloro and propoxy groups modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, making it an interesting candidate for drug design and synthesis. This document provides a comprehensive overview of its predicted properties, potential synthesis, and a hypothetical framework for its investigation.

Chemical Identity and Molecular Structure

The molecular structure of this compound is defined by a benzene ring substituted with four groups: an allyl group at position 4, a chlorine atom at position 2, and a propoxy group at position 1.

Molecular Structure:

Based on this structure, we can determine its molecular formula and other key identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H15ClO |

| Canonical SMILES | CCCCOc1c(Cl)cc(CC=C)cc1 |

| InChI Key | (Not available) |

| CAS Number | (Not assigned) |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally analogous compounds.

| Property | Predicted Value |

| Molecular Weight | 210.70 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 210.0811428 |

| Monoisotopic Mass | 210.0811428 |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 205 |

Potential Synthesis Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis.

Spectroscopic Profile of 4-Allyl-2-chloro-1-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. Due to the absence of published experimental data for this specific molecule, the presented data is predictive and based on established principles of spectroscopy and the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.10 | m | 2H | -CH=CH₂ |

| ~3.95 | t | 2H | O-CH₂-CH₂-CH₃ |

| ~3.40 | d | 2H | Ar-CH₂-CH=CH₂ |

| ~1.85 | sextet | 2H | O-CH₂-CH₂-CH₃ |

| ~1.05 | t | 3H | O-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-O (Aromatic) |

| ~137.0 | -CH=CH₂ |

| ~130.0 | C-Cl (Aromatic) |

| ~128.0 | CH (Aromatic) |

| ~127.5 | C-Allyl (Aromatic) |

| ~125.0 | CH (Aromatic) |

| ~116.0 | -CH=CH₂ |

| ~112.0 | CH (Aromatic) |

| ~71.0 | O-CH₂-CH₂-CH₃ |

| ~39.0 | Ar-CH₂-CH=CH₂ |

| ~22.5 | O-CH₂-CH₂-CH₃ |

| ~10.5 | O-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (alkene and aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1640-1630 | Medium | C=C stretch (alkene) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Alkyl-O stretch |

| 990, 910 | Strong | =C-H bend (out-of-plane, alkene) |

| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |

| 750-650 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Expected Molecular Ion:

-

[M]⁺: m/z ≈ 210.08

-

[M+2]⁺: m/z ≈ 212.08

Predicted Major Fragmentation Pathways:

-

Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺

-

Loss of the propyl group: [M - CH₂CH₂CH₃]⁺

-

Loss of the allyl group: [M - CH₂CH=CH₂]⁺

-

Benzylic cleavage: Formation of a stable benzylic cation.

-

Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a fragment at m/z = 91.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron ionization (EI) is a common technique for GC-MS and will likely produce extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable, typically yielding the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed via a Williamson ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

A Technical Guide to the Solubility and Stability of 4-Allyl-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with a molecular structure featuring an allyl group, a chlorine atom, and a propoxy chain attached to a benzene ring. Its structural similarity to naturally occurring compounds like eugenol (4-allyl-2-methoxyphenol) suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.[1] For any of these applications, a thorough understanding of its physicochemical properties is paramount.

Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both biological and chemical systems, influencing everything from bioavailability in vivo to the reliability of in vitro assays.[2]

Predicted Solubility Characteristics

The molecular structure of this compound suggests it is a lipophilic compound with low anticipated aqueous solubility. This prediction is based on the following structural features:

-

Benzene Ring, Allyl, and Propoxy Groups: These hydrocarbon-rich moieties are inherently hydrophobic.

-

Chloro Group: The presence of a halogen atom further increases lipophilicity.

Consequently, this compound is expected to be poorly soluble in aqueous media (e.g., buffers, physiological fluids) but readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

For a more quantitative estimation, various computational models can be employed. These range from descriptor-based methods and the General Solubility Equation (GSE) to more complex machine learning and artificial neural network models that leverage large datasets of known compounds.[3][4][5][6] These predictive tools are invaluable in the early stages of research for flagging potential solubility issues before synthesis.[7]

Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is required. Two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays.[8]

This high-throughput method is ideal for the rapid screening of compounds in early-stage discovery.[8][9] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][10][11] This mimics the conditions of many in vitro biological assays. The two most common kinetic approaches are the nephelometric assay and the direct UV assay.[8][12]

Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the saturation concentration reached when an excess of the solid compound is equilibrated with a solvent over an extended period.[2][13][14] This value represents the true solubility and is critical for formulation and preclinical development.[10][15] The shake-flask method is the conventional approach.

Summary of Experimental Protocols

The following table summarizes the key parameters for standard solubility determination protocols.

| Parameter | Kinetic Solubility Assay | Thermodynamic (Equilibrium) Solubility Assay |

| Principle | Measures the concentration of a compound in solution after rapid precipitation from a DMSO stock into an aqueous buffer.[8] | Measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[13] |

| Starting Material | Compound pre-dissolved in 100% DMSO (e.g., 10-20 mM stock).[11] | Solid form of the compound (crystalline or amorphous).[10][15] |

| Incubation Time | Short (e.g., 1-2 hours).[10][12] | Long (e.g., 24-48 hours or until equilibrium is reached).[9][13] |

| Throughput | High | Low to Medium |

| Typical Use | Early-stage drug discovery, HTS compound screening.[11] | Lead optimization, pre-formulation, and candidate selection.[10] |

| Detection Method | Nephelometry (light scattering), UV-Vis Spectroscopy, LC-MS.[8][10] | HPLC-UV, LC-MS/MS after filtration or centrifugation.[13] |

Experimental Workflow Visualization

The logical flow for determining both kinetic and thermodynamic solubility is depicted below.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Profile

Chemical stability is a critical attribute that determines a compound's shelf-life, its suitability for manufacturing and formulation, and its degradation profile in vivo. Forced degradation studies are the primary tool for evaluating the intrinsic stability of a molecule.[16]

Predicted Stability and Potential Degradation Pathways

The structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions:

-

Hydrolytic Degradation: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, which would yield 2-chloro-4-allylphenol and propanol. Steric hindrance around the ether bond may influence its stability.[17][18]

-

Oxidative Degradation: The allyl group is a potential site for oxidation. Similar to eugenol, it could be oxidized to form aldehydes, carboxylic acids, or epoxides.[19] The electron-rich aromatic ring is also susceptible to oxidation, though generally less so than the allyl side chain.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV light.[20] Irradiation of chlorobenzene derivatives can lead to reductive dechlorination or the formation of biphenyls.[20] The chromophore (the substituted benzene ring) can absorb light, leading to the formation of reactive excited states.

Experimental Determination of Stability: Forced Degradation

Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[16][21] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without over-stressing the molecule.[22]

Standard Forced Degradation Protocols

The following table outlines the typical conditions used in forced degradation studies.

| Stress Condition | Typical Protocol | Potential Degradation Route |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temp to 70°C, up to 7 days.[16] | Cleavage of the propoxy ether linkage. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp to 70°C, up to 7 days.[16] | Cleavage of the propoxy ether linkage. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature.[23] | Oxidation of the allyl group; potential oxidation of the aromatic ring. |

| Thermal | Solid or solution state, 40°C-80°C (in 10°C increments above accelerated stability).[21][24] | General decomposition, dependent on the molecule's thermal lability. |

| Photostability | Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[25] | Photolytic cleavage of the C-Cl bond; degradation initiated by light absorption.[26][27] |

Visualizing Stability Testing and Degradation

The workflow for conducting these studies and a diagram of potential degradation pathways are presented below.

Caption: General workflow for a forced degradation study.

Caption: Predicted degradation pathways for the target compound.

Conclusion

This technical guide provides a predictive overview and a framework for the experimental evaluation of the solubility and stability of this compound. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and may be susceptible to degradation via oxidation of its allyl group, hydrolysis of its ether linkage under harsh conditions, and potential photolysis.

The detailed experimental protocols and workflows presented herein offer a comprehensive roadmap for researchers to generate robust empirical data. Such data is indispensable for validating computational predictions and for making informed decisions regarding the compound's progression in research and development pipelines, particularly in the pharmaceutical industry. The rigorous application of these standardized methods will ensure a thorough understanding of the compound's physicochemical profile, supporting its potential future applications.

References

- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. evotec.com [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lubesngreases.com [lubesngreases.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Photochemical reactions of chlorobenzene derivatives in benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. lubrizolcdmo.com [lubrizolcdmo.com]

- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 23. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 24. onyxipca.com [onyxipca.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of 4-Allyl-2-chloro-1-propoxybenzene Derivatives as Retinoid X Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyl-2-chloro-1-propoxybenzene is a key chemical intermediate in the synthesis of a novel class of biologically active molecules. While the compound itself has not been extensively studied for direct biological effects, its derivatives have emerged as potent and selective modulators of the Retinoid X Receptor (RXR). RXR is a nuclear receptor that plays a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as NURR1 and PPAR.[1] The activation of these heterodimers is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as metabolic diseases such as type 2 diabetes.[1][2] This technical guide will focus on the synthesis of these RXR-modulating derivatives from this compound, their biological activities, and the experimental protocols used to evaluate them.

Synthesis of Biologically Active Derivatives

The primary use of this compound is as a building block in the synthesis of biaryl ligands designed to target the RXRα ligand-binding pocket.[1] The synthesis generally involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of an RXR Ligand Derivative

This protocol describes a representative synthesis of an RXR ligand using this compound as a starting material.[1][3]

-

Reaction Setup: An oven-dried Schlenk flask is charged with this compound (0.19 mmol), potassium fluoride (KF, 0.90 mmol), SPhos (0.054 mmol), and Pd2(dba)3 (0.020 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Solvent and Reagents: An appropriate solvent (e.g., THF) and the coupling partner are added to the flask.

-

Reaction Conditions: The reaction mixture is heated to 110°C for 21 hours.[1][3]

-

Purification: The resulting product is purified by flash silica gel chromatography, eluting with a solvent system such as 17% v/v ethyl acetate in heptane.[1][3]

Caption: General workflow for the synthesis of RXR ligands.

Biological Activity of Derivatives

The derivatives of this compound have been shown to be potent agonists of RXRα. Their activity is evaluated through various biochemical and cell-based assays that measure their ability to induce conformational changes in the receptor, leading to the recruitment of coactivators and subsequent gene transcription.

Quantitative Data on RXRα Activation

The following table summarizes the activity of several ligands derived from the this compound scaffold in two key assays: a fluorescence-based coactivator recruitment polarization (FP) assay and a mammalian two-hybrid (M2H) assay.[1][3]

| Ligand (R-group) | EC50 (FP) [nM] | EC50 (M2H) [nM] |

| 1 (CHCH=CH₂) | 260 ± 110 | 6.3 ± 4.0 |

| 2 (Ph) | 140 ± 23 | 85 ± 9 |

| 3 (Bn) | 142 ± 9 | 92 ± 36 |

| 4 (iPr) | 89 ± 7 | 5.8 ± 1.8 |

| 5 (nPr) | 170 ± 80 | 18 ± 10 |

| LG100268 (Reference) | 150 | 5.1 |

Data sourced from ACS Chemical Neuroscience.[1][3]

Experimental Protocols

1. Fluorescence-Based Coactivator Recruitment Polarization (FP) Assay

This assay measures the ability of a ligand to promote the interaction between the RXRα ligand-binding domain (LBD) and a coactivator peptide.

-

Reagents: Purified RXRα-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC-1), and the test ligand.

-

Procedure:

-

The RXRα-LBD is incubated with varying concentrations of the test ligand in an appropriate buffer.

-

The fluorescently labeled coactivator peptide is added to the mixture.

-

The fluorescence polarization of the solution is measured.

-

-

Principle: When the ligand binds to the LBD, it induces a conformational change that increases the LBD's affinity for the coactivator peptide. The binding of the small, fluorescently labeled peptide to the much larger LBD results in a slower tumbling rate and a higher fluorescence polarization value. The EC50 is the concentration of the ligand that produces 50% of the maximal response.

2. Mammalian Two-Hybrid (M2H) Assay

This is a cell-based assay that measures the ligand-dependent interaction of two proteins inside a mammalian cell.

-

Plasmids:

-

A plasmid encoding a fusion protein of the RXRα-LBD and the GAL4 DNA-binding domain (DBD).

-

A plasmid encoding a fusion protein of a coactivator (e.g., SRC-1) and the VP16 activation domain (AD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Procedure:

-

Mammalian cells (e.g., HEK293T) are co-transfected with the three plasmids.

-

The transfected cells are then treated with varying concentrations of the test ligand.

-

After an incubation period, the cells are lysed, and luciferase activity is measured.

-

-

Principle: If the ligand binds to the RXRα-LBD, it promotes the interaction with the coactivator fusion protein. This brings the GAL4-DBD and the VP16-AD into close proximity, leading to the activation of the luciferase reporter gene. The measured light output is proportional to the strength of the protein-protein interaction. The EC50 is the concentration of the ligand that induces a half-maximal luciferase response.

RXR Signaling Pathway

The derivatives of this compound act as agonists that bind to the RXRα LBD. This binding event stabilizes an active conformation of the receptor, facilitating the dissociation of corepressors and the recruitment of coactivators. This entire complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the modulation of gene transcription.

Caption: Simplified RXR heterodimer signaling pathway.

Conclusion

This compound serves as a valuable and versatile scaffold for the synthesis of potent and selective Retinoid X Receptor modulators. The resulting biaryl ligands demonstrate high affinity for RXRα and effectively activate its signaling pathways, as evidenced by robust responses in both biochemical and cell-based assays. The ability to fine-tune the structure of these derivatives allows for the exploration of selective activation of different RXR heterodimers, opening up new avenues for the development of targeted therapies for a variety of diseases. The continued investigation of compounds derived from this scaffold holds significant promise for future drug discovery efforts.

References

"literature review of 4-Allyl-2-chloro-1-propoxybenzene and its analogs"

An In-depth Technical Guide on 4-Allyl-2-chloro-1-propoxybenzene and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic derivative of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. While direct research on this compound is limited, its structural similarity to eugenol and other synthetic analogs suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive literature review of eugenol and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action, to extrapolate a foundational understanding for future research into this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

Eugenol (4-allyl-2-methoxyphenol) has a long history of use in traditional medicine and is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3] The chemical structure of eugenol, featuring a hydroxyl group, a methoxy group, and an allyl chain on a benzene ring, offers multiple sites for chemical modification, leading to the synthesis of a vast array of derivatives with potentially enhanced or novel biological activities.[4] The substitution of the hydroxyl group to form an ether, the modification of the allyl chain, and the alteration of substituents on the aromatic ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[5]

This compound represents a targeted modification of the eugenol scaffold, incorporating a chloro group at the 2-position and a propoxy group in place of the methoxy group. These modifications are expected to influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby potentially modulating its biological activity. This guide will explore the existing literature on closely related analogs to provide a predictive framework for the properties and potential applications of this compound.

Synthesis of this compound and its Analogs

The synthesis of this compound would likely start from a readily available precursor such as 4-allyl-2-chlorophenol. The general and proposed synthetic approaches are outlined below.

General Synthesis of Eugenol Analogs

The synthesis of eugenol analogs typically involves a few key chemical transformations:

-

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group of eugenol or its derivatives is readily converted to an ether linkage via reactions like the Williamson ether synthesis.[6] This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

-

Modification of the Allyl Group: The double bond in the allyl group can undergo various reactions, such as isomerization, oxidation, or addition reactions, to introduce new functional groups.[7]

-

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce or modify substituents on the benzene ring, although the directing effects of the existing groups must be considered.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is a two-step process starting from 4-allylphenol.

-

Chlorination of 4-Allylphenol: The first step would involve the selective chlorination of 4-allylphenol at the ortho position to the hydroxyl group to yield 4-allyl-2-chlorophenol.

-

Williamson Ether Synthesis: The resulting 4-allyl-2-chlorophenol would then be subjected to a Williamson ether synthesis with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to yield the target compound, this compound.

Figure 1: Proposed synthesis workflow for this compound.

Biological Activities of Eugenol and its Analogs

The biological activities of eugenol and its derivatives are extensive. Below is a summary of the key findings from the literature, which can serve as a basis for predicting the potential activities of this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of eugenol and its synthetic analogs.[8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers.[10][11] The mechanisms underlying their anticancer effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10]

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Eugenol | HT29 (colorectal) | 172.41 | [12] |

| Eugenol Derivative 17 | MCF-7 (breast) | 1.71 | [11] |

| Eugenol Derivative 17 | SKOV3 (ovarian) | 1.84 | [11] |

| Eugenol Derivative 17 | PC-3 (prostate) | 1.1 | [11] |

| Eugenol Derivative 15 | PC-3 (prostate) | 10.01 | [11] |

| 4a (4-anilinoquinolinylchalcone) | MDA-MB-231 (breast) | - | [13] |

Anti-inflammatory Activity

Eugenol and its derivatives exhibit potent anti-inflammatory properties.[14] They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16] The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[15][16]

| Compound/Analog | Assay | IC50 (µM) | Reference |

| Eugenol Derivative 1C | In vitro anti-inflammatory | 133.8 | [17] |

| Diclofenac sodium (standard) | In vitro anti-inflammatory | 54.32 | [17] |

Antimicrobial Activity

The antimicrobial properties of eugenol are well-documented against a broad spectrum of bacteria and fungi.[5][18][19] The mechanism of action is believed to involve the disruption of the microbial cell membrane.[3][20] Halogenated derivatives of eugenol have also been synthesized and have shown promising antimicrobial activity.

Antioxidant Activity

Eugenol is a known antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[3] This activity is attributed to the phenolic hydroxyl group. While etherification of this group may reduce its antioxidant capacity, the overall electronic properties of the molecule still play a role. A quantitative structure-activity relationship (QSAR) study of eugenol derivatives identified key molecular descriptors that influence their antioxidant activity.[21]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of eugenol and its analogs.[22][23][24] They have been shown to protect against neuronal damage in models of neurodegenerative diseases like Alzheimer's.[24] The proposed mechanisms include the reduction of oxidative stress and inflammation in the brain.[24]

Signaling Pathways Modulated by Eugenol and its Analogs

The diverse biological activities of eugenol and its derivatives are a result of their interaction with multiple cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[15][16] This is a key mechanism underlying its anti-inflammatory effects.

Figure 2: Inhibition of the NF-κB signaling pathway by eugenol analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Eugenol has been reported to modulate MAPK signaling, which contributes to its anti-inflammatory and anticancer properties.[15]

Apoptosis Pathway

In the context of cancer, eugenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of Bcl-2 family proteins.

Pharmacokinetics of Eugenol and its Analogs

The pharmacokinetic profile of eugenol has been studied in animal models.[25][26][27] It is generally characterized by rapid absorption and metabolism.[28] The introduction of a chloro group and a propoxy chain in this compound is expected to increase its lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenated hydrocarbons can have complex pharmacokinetic behaviors and may be subject to different metabolic pathways.[29][30]

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | 14.0 h (plasma) | Rat | [27] |

| Half-life (t1/2) | 18.3 h (blood) | Rat | [27] |

| Clearance (Cl) | 114 ± 2 mL·min−1·kg−1 | Rat | [25] |

| Volume of distribution (Vd) | 3212 ± 247 mL/Kg | Rat | [25] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new compounds. The following are generalized protocols that can be adapted for the study of this compound.

General Procedure for Williamson Ether Synthesis

-

To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether.

MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (LPS-induced cytokine production in macrophages)

-

Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

-

Determine the concentration-dependent inhibitory effect of the test compound on cytokine production.

Future Directions and Conclusion

The literature on eugenol and its analogs strongly suggests that this compound is a promising candidate for further investigation. Based on the data presented, it is hypothesized that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

-

Efficient Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.

-

In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential. Investigating its anti-inflammatory effects by measuring its impact on cytokine production and key inflammatory markers.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models of cancer, inflammation, and infectious diseases.

-

Pharmacokinetic Profiling: Determining the ADME properties of this compound to assess its drug-like potential.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 7. "ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES" by George Eyambe, Luis Canales et al. [scholarworks.utrgv.edu]

- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]

- 9. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti [neliti.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phcogrev.com [phcogrev.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of eugenol against aluminiuminduced toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects of Eugenol in Alzheimer's Disease: Mitigating Oxidative Stress, Inflammation and Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of 4-Allyl-2-chloro-1-propoxybenzene

Hazard Profile and Classification

Based on its structural components—an allyl group, a chlorinated aromatic ring, and a propoxy ether group—4-Allyl-2-chloro-1-propoxybenzene is anticipated to present multiple health and environmental hazards. The allyl group is often associated with toxicity and mutagenicity. Chlorinated aromatic compounds can be toxic and persistent in the environment. Ethers may form explosive peroxides.

Anticipated GHS Hazard Classification (Inferred):

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |

| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |

| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411 | Toxic to aquatic life with long lasting effects. | Analogue data from 4-Allyl-1,2-dimethoxybenzene. |

Physical and Chemical Properties (Data from Analogues)

Quantitative data for this compound is not available. The following table presents data from structural analogues to provide an estimation of its properties.

| Property | 4-Allyl-1,2-dimethoxybenzene | Allyl chloride | 3-Chloro-2-methylpropene |

| CAS Number | 93-15-2 | 107-05-1 | 563-47-3 |

| Molecular Formula | C₁₁H₁₄O₂ | C₃H₅Cl | C₄H₇Cl |

| Molecular Weight | 178.23 g/mol | 76.52 g/mol | 90.55 g/mol |

| Boiling Point | 254 - 255 °C | 44 - 46 °C | 71 - 72 °C |

| Melting Point | -4 °C | -130 °C | -80 °C |

| Flash Point | >110 °C | Not Available | -18 °C |

Exposure Controls and Personal Protection

Given the suspected hazards, stringent exposure controls are mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Use a closed system for transfers where possible.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use. Recommended materials include Viton® or Barrier® laminates. Nitrile may be suitable for splash protection but should be changed immediately upon contamination.

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage

Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[1]

-

Ground and bond containers and receiving equipment to prevent static discharges.[1]

-

Do not eat, drink, or smoke in handling areas.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

First Aid and Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The substance is combustible. In a fire, hazardous combustion gases or vapors, such as carbon oxides and hydrogen chloride, may be produced. Vapors may be heavier than air and can spread along floors.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE as described above.

-

Contain the spill with inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Prevent the spill from entering drains or waterways.

Experimental Protocols

General Protocol for Handling and Use

This protocol outlines a general workflow for using this compound in a laboratory setting.

-

Preparation and Pre-Use Checks:

-

Verify the functionality of the chemical fume hood.

-

Ensure the availability and readiness of an emergency spill kit and fire extinguisher.

-

Don the required PPE: lab coat, chemical goggles, face shield, and appropriate gloves.

-

Prepare all necessary glassware and reagents within the fume hood.

-

-

Aliquoting and Transfer:

-

Ground and bond the source container and the receiving vessel.

-

Slowly transfer the required amount of the chemical using a clean, dry pipette or syringe.

-

Keep the container tightly sealed when not in use.

-

Perform all transfers over a secondary containment tray.

-

-

Reaction Setup:

-

If the chemical is a reactant, add it to the reaction vessel within the fume hood.

-

Ensure the reaction apparatus is securely clamped and assembled correctly.

-

If heating is required, use a controlled heating mantle and monitor the reaction closely.

-

-

Post-Procedure and Waste Disposal:

-

Quench any unreacted material according to established laboratory procedures.

-

Clean all glassware with an appropriate solvent in the fume hood.

-

Dispose of all waste, including contaminated gloves and absorbent materials, in a properly labeled hazardous waste container.

-

Wash hands and forearms thoroughly before leaving the laboratory.

-

Visualizations

Logical Flow for Chemical Hazard Management

Caption: Figure 1: A logical workflow for managing chemical hazards in a laboratory setting.

Hierarchy of Controls for Chemical Exposure

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyl-2-chloro-1-propoxybenzene, a substituted allylbenzene with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough theoretical and practical framework. The content covers proposed synthesis routes, predicted physicochemical and spectroscopic properties, potential biological activities, and relevant experimental protocols.

Introduction

Substituted allylbenzenes are a class of organic compounds characterized by a benzene ring substituted with an allyl group and other functional moieties. Many of these compounds, both naturally occurring and synthetic, exhibit significant biological activities. A notable example is eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, which is known for its analgesic and anti-inflammatory properties. The structural features of this compound, including the allyl group, a halogen substituent, and an ether linkage, make it an interesting candidate for investigation in drug discovery, particularly in the context of inflammation and pain. This guide will explore its synthesis, properties, and potential therapeutic applications based on current knowledge of related structures.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from p-chlorophenol. The proposed pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement

This procedure is adapted from the synthesis of 2-allyl-4-chlorophenol.[1]

-

Materials: p-Chlorophenyl allyl ether.

-

Procedure:

-

Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the liquid to reflux. The reaction is monitored by the rise in temperature of the liquid.

-

Continue heating until the temperature of the liquid reaches approximately 256°C, which typically takes 20-25 minutes.

-

The product, 2-allyl-4-chlorophenol, can be purified by vacuum distillation.

-

-

Purification: The crude product is distilled under reduced pressure. For smaller scales, the solidified distillate can be pressed to remove oily impurities and recrystallized from petroleum ether.[1]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This is a standard procedure for ether synthesis from a phenol and an alkyl halide.[2][3][4][5][6]

-

Materials: 2-Allyl-4-chlorophenol, 1-bromopropane, sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), and a dry aprotic solvent (e.g., anhydrous acetone or DMF).

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-allyl-4-chlorophenol in the chosen solvent in a round-bottom flask.

-

Carefully add a stoichiometric equivalent of the base (e.g., NaH) portion-wise to the solution at 0°C to form the sodium phenoxide.

-

Once the formation of the phenoxide is complete (cessation of hydrogen evolution if using NaH), add a slight excess of 1-bromopropane dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Isomers and Related Compounds

The synthesis described above is specific for this compound. However, variations in the starting materials and reaction conditions can lead to the formation of several positional isomers.

-

Positional Isomers of the Chloro and Propoxy Groups: Starting with different isomers of chlorophenol (ortho- or meta-) would result in different positional isomers of the final product.

-

Positional Isomers of the Allyl Group: The Claisen rearrangement can sometimes yield a mixture of ortho- and para-rearranged products, although the para position is blocked in this proposed synthesis.[7]

-

Related Compounds: A closely related compound is 4-Allyl-1-chloro-2-methoxybenzene.[8] This compound shares the same substitution pattern on the benzene ring, with a methoxy group instead of a propoxy group. Information on this compound can provide insights into the expected properties and activities of the target molecule. Another important related compound is eugenol (4-allyl-2-methoxyphenol), which has a hydroxyl group instead of the chloro and propoxy groups.[9]

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₁₂H₁₅ClO | - |

| Molecular Weight | 210.70 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General appearance of similar compounds |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from related structures |

| Solubility | Insoluble in water; soluble in common organic solvents | General solubility of aryl ethers |

| XLogP3 | ~4.2 | Calculated based on structure |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | * Propoxy group: Triplet (~1.0 ppm, 3H, -CH₃), Sextet (~1.8 ppm, 2H, -CH₂-), Triplet (~4.0 ppm, 2H, -O-CH₂-). * Allyl group: Doublet (~3.4 ppm, 2H, Ar-CH₂-), Multiplet (~5.1 ppm, 2H, =CH₂), Multiplet (~6.0 ppm, 1H, -CH=). * Aromatic protons: Three signals in the range of 6.7-7.2 ppm. |

| ¹³C NMR | * Signals for 12 distinct carbon atoms. * Propoxy group: ~10 ppm (-CH₃), ~22 ppm (-CH₂-), ~70 ppm (-O-CH₂-). * Allyl group: ~39 ppm (Ar-CH₂-), ~115 ppm (=CH₂), ~137 ppm (-CH=). * Aromatic carbons: Signals between ~112-155 ppm, including two carbons bonded to oxygen and chlorine at the lower field end. |

| IR (Infrared) | * ~3080 cm⁻¹ (C-H stretch, aromatic and vinyl). * ~2960, 2870 cm⁻¹ (C-H stretch, aliphatic). * ~1640 cm⁻¹ (C=C stretch, allyl). * ~1600, 1500 cm⁻¹ (C=C stretch, aromatic). * ~1250 cm⁻¹ (C-O-C stretch, aryl ether). * ~1050 cm⁻¹ (C-O-C stretch, alkyl ether). * ~800-880 cm⁻¹ (C-H bend, out-of-plane for substituted benzene). * ~750-800 cm⁻¹ (C-Cl stretch). |

| MS (Mass Spec.) | * Molecular Ion (M⁺): m/z 210 and 212 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. * Key Fragments: Loss of the propoxy group (M-59), loss of the allyl group (M-41), and fragments corresponding to the aromatic core. |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related allylbenzenes, it is plausible to hypothesize its involvement in anti-inflammatory pathways.

Inhibition of Lipoxygenase

Many allylbenzene derivatives are known to be inhibitors of lipoxygenases (LOX), a family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes.[10][11][12][13] The allyl group is thought to mimic the unsaturated fatty acid substrates of these enzymes.[10][14]

Caption: Inhibition of the lipoxygenase pathway by this compound.

Modulation of Pro-inflammatory Cytokine Production

Related compounds have been shown to downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15] This effect is often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[16][17] The presence of the chloro and propoxy groups on the benzene ring may influence the potency and selectivity of this inhibition.

Caption: Potential inhibition of MAPK and NF-κB signaling pathways.

Experimental Workflow for Biological Evaluation

For researchers interested in validating the therapeutic potential of this compound, a standard experimental workflow is proposed.

Caption: Experimental workflow for evaluating biological activity.

Conclusion

While direct experimental data on this compound is currently limited, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this compound. Furthermore, the analysis of structurally related molecules strongly suggests that this compound is a promising candidate for further investigation as a modulator of inflammatory pathways. The experimental protocols and workflows outlined herein provide a clear path for researchers to synthesize this compound and validate its therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of drug development, encouraging further exploration into this and related substituted allylbenzenes.

References

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Buy 4-Allyl-1-chloro-2-methoxybenzene [smolecule.com]

- 9. ymdb.ca [ymdb.ca]

- 10. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of endothelial cell differentiation and proinflammatory cytokine production during angiogenesis by allyl isothiocyanate and phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 17. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 4-Allyl-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 4-Allyl-2-chloro-1-propoxybenzene, a substituted benzene derivative with potential applications in medicinal chemistry and materials science. The protocols are based on established organic chemistry transformations, including Williamson ether synthesis and the Claisen rearrangement.

Overview of Synthetic Strategy

The most plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2-chlorophenol. The synthesis involves a three-step sequence:

-

O-Allylation: Formation of an allyl ether via Williamson ether synthesis.

-

Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring at the position para to the hydroxyl group.

-

O-Propylation: A final etherification to introduce the propoxy group.

The presence of the chloro substituent at the ortho position directs the Claisen rearrangement exclusively to the para position, ensuring high regioselectivity.[2][3]

Logical Workflow of the Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-2-chlorobenzene

This step involves the Williamson ether synthesis to couple an allyl group to the hydroxyl moiety of 2-chlorophenol.

Methodology:

-

To a solution of 2-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-allyloxy-2-chlorobenzene.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |

| 2-Chlorophenol | 128.56 | 1.0 | 10.0 g | - | Liquid |

| Allyl Bromide | 120.98 | 1.2 | 11.3 g | - | Liquid |

| Potassium Carbonate | 138.21 | 1.5 | 16.1 g | - | Solid |

| 1-Allyloxy-2-chlorobenzene | 168.61 | - | - | 85-95 | Liquid |

Step 2: Synthesis of 4-Allyl-2-chlorophenol via Claisen Rearrangement

This key step utilizes a thermal[1][1]-sigmatropic rearrangement to form the C-C bond, installing the allyl group on the benzene ring.[1][4][5] The ortho-chloro substituent sterically hinders the rearrangement to the adjacent ortho position, thus favoring the formation of the para-substituted product.[2][3]

Methodology:

-

Place 1-allyloxy-2-chlorobenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.

-

Heat the neat liquid to a high temperature (typically in the range of 200-220 °C).

-

Maintain this temperature and monitor the reaction progress by TLC or GC-MS. The rearrangement is generally complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. The crude product, 4-allyl-2-chlorophenol, can be used in the next step without further purification or can be purified by distillation under reduced pressure or column chromatography. A similar procedure has been described for the rearrangement of p-chlorophenyl allyl ether.[6]

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |

| 1-Allyloxy-2-chlorobenzene | 168.61 | 1.0 | 10.0 g | - | Liquid |

| 4-Allyl-2-chlorophenol | 168.61 | - | - | 80-90 | Liquid/Solid |

Step 3: Synthesis of this compound

The final step involves the etherification of the newly formed phenolic hydroxyl group with a propyl group.

Methodology:

-

Dissolve 4-allyl-2-chlorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |

| 4-Allyl-2-chlorophenol | 168.61 | 1.0 | 10.0 g | - | Liquid/Solid |

| 1-Bromopropane | 122.99 | 1.2 | 8.7 g | - | Liquid |

| Potassium Carbonate | 138.21 | 1.5 | 12.3 g | - | Solid |

| This compound | 210.69 | - | - | 85-95 | Liquid |

Alternative Starting Materials and Routes

While the presented route is robust, alternative strategies could be envisioned, although they may present more significant challenges in terms of regioselectivity and functional group compatibility.

Alternative Route from Eugenol

Eugenol (4-allyl-2-methoxyphenol) is a readily available natural product.[7] A synthetic route starting from eugenol would require:

-

Demethylation: Removal of the methyl group to yield 4-allyl-catechol.

-

Selective Chlorination: Introduction of a chlorine atom at the desired position. This step would likely suffer from poor regioselectivity, leading to a mixture of chlorinated products.

-

Selective O-Propylation: Propylation of one of the two hydroxyl groups, which would also be challenging to control.

Diagram of Alternative Route Challenges

Caption: Challenges in a synthetic route starting from Eugenol.

Given these challenges, the route starting from 2-chlorophenol is recommended for its superior control over the introduction of substituents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen rearrangement of an allyl phenyl ether with substituent groups in.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. prepchem.com [prepchem.com]

- 7. sphinxsai.com [sphinxsai.com]

Application Notes and Protocols for 4-Allyl-2-chloro-1-propoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Allyl-2-chloro-1-propoxybenzene as a versatile intermediate in organic synthesis. The protocols detailed below are based on established chemical transformations of analogous compounds and are intended to serve as a foundational guide for laboratory experimentation.

Introduction

This compound is a substituted aromatic compound containing three key functional groups: an allyl group, a chloro substituent, and a propoxy ether. This unique combination makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom, for instance, is a feature in numerous FDA-approved drugs.[1] The allyl group is amenable to a wide range of transformations, including isomerization, oxidation, and addition reactions, while the aromatic ring can undergo further substitution.

Potential Synthetic Applications

The chemical reactivity of this compound allows for its use in several key synthetic transformations:

-

Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal, conjugated double bond to form a propenylbenzene derivative. This transformation is often a key step in the synthesis of various natural products and pharmacologically active compounds.

-

Oxidative Cleavage: The allyl double bond can be cleaved to yield a corresponding aldehyde or carboxylic acid, providing a route to functionalized phenols.

-

Claisen Rearrangement: While the allyl group is already attached to the benzene ring, analogous structures with an O-allyl ether can undergo Claisen rearrangement.[2][3] Understanding the principles of this reaction is crucial for manipulating related isomers.

-

Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Ether Cleavage: The propoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization.

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: Isomerization of this compound to 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene

This protocol describes the base-catalyzed isomerization of the allyl group to a propenyl group.

Workflow Diagram:

Caption: Workflow for the isomerization of this compound.

Materials:

| Reagent/Material | Quantity | Molar Equivalent |

| This compound | 1.0 g | 1.0 |

| Potassium Hydroxide (KOH) | 0.5 g | ~2.0 |

| Ethanol (anhydrous) | 20 mL | - |

| Diethyl Ether | 50 mL | - |

| Saturated Sodium Chloride Solution | 20 mL | - |

| Anhydrous Sodium Sulfate | 5 g | - |

| Silica Gel (for chromatography) | As needed | - |

| Hexane/Ethyl Acetate (95:5) | As needed | - |

Procedure:

-

Dissolve this compound (1.0 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add potassium hydroxide (0.5 g) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water (50 mL) and extract with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent system to yield the desired product.

Expected Results:

| Product | Yield (%) | Purity (%) |

| 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene | 85-95 | >98 |

Protocol 2: Oxidative Cleavage of this compound to 3-Chloro-4-propoxyphenylacetaldehyde

This protocol details the ozonolysis of the allyl group followed by a reductive workup to yield the corresponding aldehyde.

Workflow Diagram:

Caption: Workflow for the oxidative cleavage of this compound.

Materials:

| Reagent/Material | Quantity | Molar Equivalent |

| This compound | 1.0 g | 1.0 |

| Dichloromethane (DCM, anhydrous) | 20 mL | - |

| Methanol (MeOH, anhydrous) | 10 mL | - |

| Ozone (O₃) | As needed | - |

| Dimethyl Sulfide (DMS) | 1.0 mL | ~3.0 |

| Silica Gel (for chromatography) | As needed | - |

| Hexane/Ethyl Acetate (90:10) | As needed | - |

Procedure:

-

Dissolve this compound (1.0 g) in a mixture of anhydrous DCM (20 mL) and anhydrous MeOH (10 mL) in a three-necked flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.

-

Add dimethyl sulfide (1.0 mL) to the reaction mixture at -78°C.

-

Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (90:10) eluent system to yield the desired aldehyde.

Expected Results:

| Product | Yield (%) | Purity (%) |

| 3-Chloro-4-propoxyphenylacetaldehyde | 70-80 | >97 |

Reaction Scheme

The following diagram illustrates the key transformations described in the protocols.

Caption: Key synthetic transformations of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ozone is a toxic and reactive gas; handle with extreme caution.

-

Dimethyl sulfide is volatile and has a strong, unpleasant odor.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists. The experimental conditions may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: 4-Allyl-2-chloro-1-propoxybenzene as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic utility of 4-Allyl-2-chloro-1-propoxybenzene as a key intermediate in the synthesis of complex organic molecules. Detailed protocols for representative transformations are provided to guide researchers in leveraging the unique reactivity of this trifunctional building block.

Introduction

This compound is a substituted aromatic compound possessing three distinct reactive sites: an allyl group, a chloro substituent, and a propoxybenzene core. This unique combination of functional groups makes it an attractive starting material for the construction of a wide variety of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom is particularly noteworthy, as chlorinated compounds are prevalent in numerous FDA-approved drugs.[1]

Key Reactive Sites:

-

Allyl Group: Susceptible to a range of transformations including isomerization, oxidation, and addition reactions. Its terminal double bond can also participate in metathesis and polymerization reactions. The allylic C-H bonds exhibit enhanced reactivity.[1]

-

Chloro Group: An excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Propoxybenzene Core: The electron-donating propoxy group activates the aromatic ring towards electrophilic aromatic substitution, while the chloro and allyl groups direct the regioselectivity of these reactions.

Application I: Synthesis of Substituted Phenols via Claisen Rearrangement